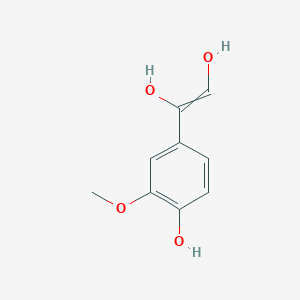
1-(4-Hydroxy-3-methoxyphenyl)ethene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxy-3-methoxyphenyl)ethene-1,2-diol is an organic compound characterized by the presence of a hydroxy group, a methoxy group, and a diol structure attached to an ethene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxy-3-methoxyphenyl)ethene-1,2-diol can be synthesized through the dihydroxylation of alkenes. This process involves the addition of two hydroxyl groups across the double bond of an alkene. Common reagents used for this reaction include osmium tetroxide (OsO4) and potassium permanganate (KMnO4). The reaction conditions typically involve the use of a solvent such as water or acetone, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale dihydroxylation processes using similar reagents and conditions. The choice of reagents and conditions may vary depending on the desired yield, purity, and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Hydroxy-3-methoxyphenyl)ethene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.
Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenols or ethers.
Aplicaciones Científicas De Investigación
1-(4-Hydroxy-3-methoxyphenyl)ethene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)ethene-1,2-diol involves its interaction with various molecular targets and pathways. The compound’s hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. Additionally, the diol structure may play a role in redox reactions, contributing to the compound’s antioxidant properties .
Comparación Con Compuestos Similares
1-(4-Hydroxy-3-methoxyphenyl)ethene-1,2-diol can be compared with other similar compounds, such as:
1-(3-Hydroxy-4-methoxyphenyl)ethane-1,2-diol: Similar structure but with an ethane backbone instead of an ethene backbone.
4-Hydroxy-3-methoxyphenylglycol: Contains a glycol structure instead of a diol structure.
Apocynin: Contains a hydroxy and methoxy group but lacks the diol structure.
Propiedades
Número CAS |
93674-68-1 |
|---|---|
Fórmula molecular |
C9H10O4 |
Peso molecular |
182.17 g/mol |
Nombre IUPAC |
1-(4-hydroxy-3-methoxyphenyl)ethene-1,2-diol |
InChI |
InChI=1S/C9H10O4/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-5,10-12H,1H3 |
Clave InChI |
ANQSZMFAMJMVNO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(=CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14354101.png)
![3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole](/img/structure/B14354105.png)
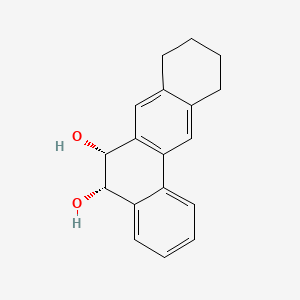
![{[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14354125.png)
![Ethyl (7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)methanimidate](/img/structure/B14354130.png)
![2,2-Dimethyl-1-oxo-2,4,5,6-tetrahydro-1lambda~5~-cyclopenta[b]pyrrol-3a(3H)-ol](/img/structure/B14354134.png)

![pyrazolo[3,4-d][1,3]oxazin-4(1H)-one, 1,6-dimethyl-](/img/structure/B14354143.png)
![2,4,10-Trioxatricyclo[3.3.1.1~3,7~]decane-3-carbonyl chloride](/img/structure/B14354144.png)
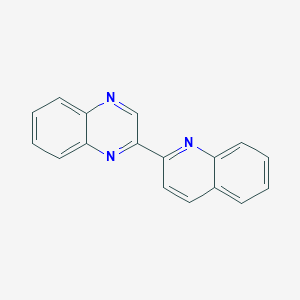

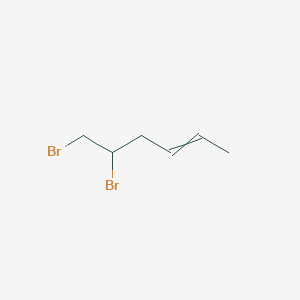
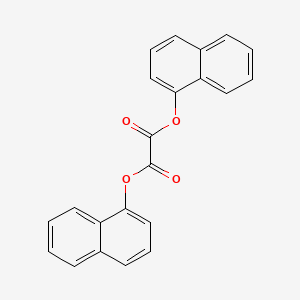
![Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane](/img/structure/B14354188.png)
